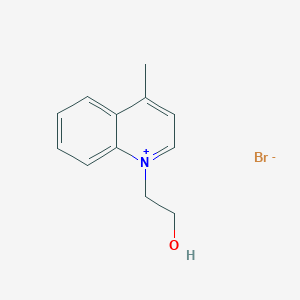

1-(2-Hydroxyethyl)lepidinium Bromide

Description

Evolution and Significance of Quaternary Quinolinium Salts in Chemical Science

Quaternary quinolinium salts represent a significant class of heterocyclic compounds with a history stretching back to the early days of organic chemistry. Their evolution has been driven by their wide-ranging applications, which include roles as corrosion inhibitors, precursors for cyanine (B1664457) dyes, and intermediates in organic synthesis. cymitquimica.com The quaternization of the nitrogen atom in the quinoline (B57606) ring system fundamentally alters the electronic and physical properties of the molecule, leading to enhanced solubility in polar solvents and increased reactivity towards nucleophiles. This has made them valuable scaffolds in medicinal chemistry and materials science. Research into these salts has continually expanded, with modern studies focusing on their potential as ionic liquids and catalysts.

Structural Context of N-Substituted Lepidinium Derivatives

Lepidinium derivatives are a subclass of quinolinium salts where the parent quinoline molecule is substituted with a methyl group at the 4-position. The nitrogen atom in these derivatives can be readily alkylated to form N-substituted lepidinium salts. The introduction of a 2-hydroxyethyl group at the nitrogen atom, as seen in 1-(2-Hydroxyethyl)lepidinium bromide, imparts specific characteristics to the molecule. The hydroxyl group introduces a site for potential further functionalization, such as esterification or etherification, and can influence the compound's solubility and hygroscopicity. The presence of the methyl group at the 4-position can also influence the reactivity of the molecule, particularly in condensation reactions involving the methyl group's acidic protons.

The synthesis of such N-substituted lepidinium derivatives typically involves the direct quaternization of lepidine with a suitable alkylating agent. In the case of this compound, the reaction would proceed between lepidine and 2-bromoethanol (B42945). This is analogous to the synthesis of 1-(2-hydroxyethyl)pyridinium bromides, where the corresponding pyridine (B92270) derivative is reacted with 2-bromoethanol, often with gentle heating. nih.gov

Table 2: General Synthesis of this compound

| Reactants | Reagent | Product |

|---|---|---|

| Lepidine (4-methylquinoline) | 2-Bromoethanol | This compound |

Research Trajectories of Heterocyclic Bromide Salts and Their Academic Relevance

Heterocyclic bromide salts are a cornerstone of academic and industrial research due to their versatility. The bromide anion is a good leaving group and can be easily exchanged for other anions, allowing for the fine-tuning of the salt's properties for specific applications, such as the creation of ionic liquids with different characteristics. nih.gov Research in this area often focuses on the synthesis of novel heterocyclic cations and the investigation of their physicochemical properties. These properties, including melting point, thermal stability, and solubility, are crucial for their application in various fields. nih.gov The academic relevance of these salts is underscored by their frequent use as precursors in the synthesis of more complex molecules, including pharmaceuticals and functional dyes. The study of their reaction mechanisms and structure-activity relationships continues to be an active area of investigation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylquinolin-1-ium-1-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO.BrH/c1-10-6-7-13(8-9-14)12-5-3-2-4-11(10)12;/h2-7,14H,8-9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKKLHZRZRYVRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C2=CC=CC=C12)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475878 | |

| Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26468-13-3 | |

| Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Hydroxyethyl Lepidinium Bromide and Analogues

Classical Alkylation Strategies for Lepidine Derivatives

Traditional methods for the synthesis of lepidinium salts primarily rely on the quaternization of the nitrogen atom in the lepidine (4-methylquinoline) ring through alkylation.

Direct Quaternization of Lepidine with Halogenated Alcohols

The most direct method for synthesizing 1-(2-Hydroxyethyl)lepidinium Bromide is the N-alkylation of lepidine with a suitable halogenated alcohol. The reaction involves the direct quaternization of the lepidine nitrogen atom with 2-bromoethanol (B42945).

A general procedure for this type of reaction involves stirring a mixture of the parent pyridine (B92270) or quinoline (B57606) derivative with 2-bromoethanol. nih.gov For instance, the synthesis of analogous 1-(2-hydroxyethyl)pyridinium bromides is achieved by adding 2-bromoethanol to a solution of the pyridine derivative and stirring the mixture at 50°C for 24 hours. The resulting solid product is then washed with ethyl acetate and dried to yield the desired quaternary ammonium (B1175870) salt. nih.gov Yields for this method can be quite high, often ranging from 65% to over 90%, depending on the specific heterocyclic precursor. nih.gov

| Precursor | Alkylating Agent | Conditions | Yield | Reference |

| Pyridine | 2-Bromoethanol | 50°C, 24h | 90% | nih.gov |

| 2,3-Dimethylpyridine | 2-Bromoethanol | 50°C, 24h | 92% | nih.gov |

| 2,6-Dimethylpyridine | 2-Bromoethanol | 50°C, 24h | 65% | nih.gov |

Preparation of Precursors and Subsequent Anion Exchange Reactions

An alternative classical approach involves a two-step process: the initial preparation of a lepidinium salt with a different counter-ion, followed by an anion exchange reaction to yield the desired bromide salt. This method is particularly useful when the direct synthesis is challenging or when a specific anion is required for subsequent reactions. researchgate.net

The first step is the quaternization of lepidine with an alkylating agent containing a suitable leaving group, such as an iodide or a tosylate, to form a precursor salt. In the second step, this precursor salt is subjected to an anion exchange process. This can be achieved by reacting the salt with a source of bromide ions, such as a bromide salt of an alkali metal or an ion-exchange resin. The efficiency of the exchange is driven by factors like solubility differences between the reactant and product salts. While direct evidence for this specific sequence for this compound is not prevalent in the searched literature, it is a well-established general method for synthesizing a variety of ionic liquids and quaternary ammonium salts. researchgate.netthieme-connect.com

Comparative Analysis of Alkylating Agents for N-Substitution

The choice of alkylating agent is crucial in the quaternization of lepidine. Alkylating agents are compounds that react with electron-rich atoms to form covalent bonds. nih.gov They are broadly classified based on their reaction kinetics as SN1 or SN2 agents. nih.gov For the synthesis of N-(2-hydroxyethyl) derivatives, common alkylating agents include 2-bromoethanol and 2-chloroethanol.

Generally, alkyl bromides are more reactive than alkyl chlorides in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This higher reactivity often translates to faster reaction times or milder reaction conditions. However, the choice of agent can also be influenced by factors such as cost, availability, and stability. While specific comparative studies for the synthesis of this compound were not found, the principles of alkylating agent reactivity are fundamental in organic synthesis. researchgate.netoncohemakey.com

Advanced Synthetic Approaches in Lepidinium Bromide Formation

To improve efficiency, reduce reaction times, and enhance yields, modern synthetic methods are increasingly being applied to the formation of quinolinium and other heterocyclic salts.

One-Pot Reaction Sequences for Enhanced Synthesis Efficiency

For the synthesis of quinoline derivatives, one-pot procedures have been developed that combine cyclization and functionalization steps. For example, a method for synthesizing highly substituted quinolines involves the reaction of α-amino ketone derivatives with alkynes in an aqueous medium. bohrium.com While a specific one-pot synthesis for this compound is not detailed in the available literature, the principles of one-pot reactions are widely applicable and represent a promising avenue for the streamlined synthesis of such quaternary salts. mdpi.comnih.gov

Microwave-Assisted Synthesis Protocols for Quaternary Salts

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from days or hours to minutes, and can also lead to improved yields and cleaner reactions. monash.edumdpi.com

This technique has been successfully applied to the synthesis of various quaternary ammonium and imidazolium salts. monash.edunih.gov The reaction typically involves mixing the heterocyclic precursor and the alkylating agent in a suitable solvent within a microwave reactor. The mixture is then irradiated at a specific temperature for a short duration. For example, the synthesis of pyridine-functionalized imidazolium salts saw reaction times decrease from 5 days under conventional heating to just 3 hours using microwave irradiation. monash.edu Similarly, other quaternization reactions were completed in 50 to 90 minutes. monash.edumdpi.com This significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. monash.edu

| Reaction Type | Conventional Time | Microwave Time | Reference |

| N-alkylation of Pyridine-functionalized Imidazole | 5 days | 3 hours | monash.edu |

| N-alkylation of Imidazole Derivative | 2 days | 1 hour | monash.edu |

| Quaternization with Iodoethane | Not specified | 50 minutes | mdpi.com |

Green Chemistry Principles in Lepidinium Salt Synthesis

Sustainable Solvent Selection and Reaction Media Development

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. Traditional quaternization reactions frequently employ volatile organic solvents (VOSs) such as acetonitrile (B52724), dimethylformamide (DMF), or halogenated hydrocarbons. The push for sustainability has led to the exploration of several greener alternatives for the synthesis of quinolinium and lepidinium salts.

Water: As a solvent, water is non-toxic, non-flammable, abundant, and inexpensive, making it a highly attractive medium for green synthesis. Quaternization reactions, which form ionic salt products from neutral reactants, can be well-suited to aqueous media. The synthesis of certain quaternary ammonium salts has been successfully demonstrated in water or water-containing organic solvent systems, which can simplify product isolation if the salt precipitates upon formation.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they are often referred to as "designer solvents" due to their tunable properties. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them excellent alternatives to VOSs. Studies on the N-alkylation of various N-heterocycles have shown that ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) can serve as effective reaction media, often facilitating milder reaction conditions and high yields. rsc.orgorganic-chemistry.org Furthermore, the potential for recycling and reusing the ionic liquid adds to the sustainability of the process. organic-chemistry.org

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as glycerol, urea, or carboxylic acids. They share many of the beneficial properties of ionic liquids, including low volatility and high thermal stability, but are often cheaper, less toxic, and more readily biodegradable. Choline chloride-based DESs have proven to be effective media for quaternization (Menshutkin) reactions, serving as a greener alternative to conventional solvents. nih.gov

Solvent-Free and Alternative Energy Inputs: A paramount goal of green chemistry is to eliminate the need for solvents altogether. Solvent-free, or neat, reactions reduce waste, cost, and purification steps. These reactions are often facilitated by alternative energy sources like microwave (MW) irradiation or ultrasound (US). nih.govbohrium.com These techniques can dramatically reduce reaction times from hours or days to minutes, increase product yields, and lower energy consumption compared to conventional heating. nih.govmonash.edumdpi.com For instance, the synthesis of various quaternary heterocyclic salts has been achieved with high efficiency under solvent-free microwave conditions. nih.govresearchgate.netmdpi.com

The following table compares various solvent systems for N-alkylation reactions, highlighting the advantages of greener alternatives.

| Solvent System | Typical Reaction Time | Key Advantages | Challenges |

| Conventional VOSs (e.g., Acetonitrile, DMF) | Several hours to days | Well-established, good solubility for reactants | Volatility, toxicity, environmental pollution, difficult to recycle |

| Water | Varies (hours) | Non-toxic, non-flammable, cheap, abundant | Limited solubility for some organic substrates, potential for hydrolysis side reactions |

| Ionic Liquids (e.g., [BMIM][PF6]) | Hours | Low volatility, high thermal stability, recyclable, can enhance reactivity | Higher cost, potential toxicity/bioaccumulation, viscosity |

| Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol) | Hours | Low cost, biodegradable, low toxicity, simple preparation | High viscosity, potential for lower yields compared to VOSs |

| Solvent-Free (Microwave/Ultrasound) | Minutes | Extremely fast, high yields, energy efficient, no solvent waste | Requires specialized equipment, potential for localized overheating |

Catalyst Design for Eco-Friendly Quaternization Processes

Catalyst-Free Syntheses: The most eco-friendly catalyst is no catalyst at all. As mentioned previously, energy-efficient methods like microwave and ultrasound irradiation can promote the catalyst-free synthesis of quinolinium and other heterocyclic salts under solvent-free conditions. nih.govnih.gov This approach avoids the economic and environmental costs associated with catalyst production, use, and disposal. Propylene carbonate, a green solvent, has also been used as both the reactant and solvent for N-alkylation of heterocycles, eliminating the need for a catalyst and avoiding the use of genotoxic alkyl halides. nih.gov

Heterogeneous Catalysis: While not always necessary for simple quaternization, related synthetic steps in the production of more complex lepidinium analogues might require catalysis. In such cases, heterogeneous catalysts are preferred over their homogeneous counterparts from a green chemistry perspective. wikipedia.org Heterogeneous catalysts exist in a different phase from the reactants and products (e.g., a solid catalyst in a liquid reaction mixture), which offers significant advantages:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex and solvent-intensive purification steps like chromatography. libretexts.orgyoutube.com

Process Simplification: They are well-suited for continuous-flow processes, which are often more efficient and safer than batch processing. youtube.com

Immobilizing a homogeneous catalyst on a solid support (e.g., a polymer resin) is a common strategy to confer the benefits of heterogeneous catalysis, such as in the synthesis of certain chiral quaternary ammonium salt organocatalysts. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) represents an increasingly important avenue in green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they exhibit extremely high selectivity, which can minimize the formation of byproducts. While the direct enzymatic quaternization of lepidine is not a common application, biocatalysis is widely used in the synthesis of fine chemicals and pharmaceuticals, showcasing its potential for creating complex molecules in an environmentally benign manner.

| Catalytic Approach | Key Green Chemistry Advantages | Applicability to Lepidinium Salt Synthesis |

| Catalyst-Free (MW/US) | No catalyst waste, high energy efficiency, rapid reaction rates. | Highly applicable and efficient for the direct quaternization reaction. |

| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, reduced purification waste, suitable for continuous flow. | Applicable for more complex, multi-step syntheses of lepidinium analogues. |

| Biocatalysis | Mild reaction conditions, aqueous solvent, high selectivity, biodegradable catalyst. | Limited direct application for this specific quaternization, but relevant for broader green synthesis of precursors or complex analogues. |

Atom Economy Maximization and Waste Minimization Strategies

Green chemistry places significant emphasis on designing synthetic routes that are efficient at the atomic level. Two key metrics for evaluating this efficiency are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. wikipedia.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The reaction to form this compound from lepidine and 2-bromoethanol is a classic SN2 addition reaction:

C₁₀H₉N (Lepidine) + C₂H₅BrO (2-Bromoethanol) → C₁₂H₁₄BrNO (this compound)

In this type of reaction, all atoms from both reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%, which is ideal from a green chemistry standpoint. scranton.eduacs.org This contrasts sharply with substitution or elimination reactions, which inherently generate byproducts and have lower atom economies.

E-Factor and Waste Minimization: While atom economy is a useful theoretical concept, the Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a process. chembam.com It is defined as:

E-Factor = Total Mass of Waste / Mass of Product

The waste in this calculation includes everything not incorporated into the final product, such as solvent losses, reaction byproducts (if any), leftover reactants, and materials used in workup and purification. youtube.comlibretexts.org An ideal E-Factor is 0. libretexts.org

For the synthesis of this compound, even with a 100% atom economy, the E-Factor can be significant if large amounts of solvent are used for the reaction and subsequent purification (e.g., recrystallization). Minimizing the E-Factor involves several strategies:

Using Greener Solvents: Employing recyclable solvents like ionic liquids or easily disposable media like water.

Solvent-Free Conditions: Eliminating the solvent entirely, as in microwave-assisted neat reactions, dramatically reduces the E-Factor. bohrium.com

High-Yield Reactions: Optimizing reaction conditions to maximize the conversion of reactants to product, thereby minimizing the amount of unreacted starting materials in the waste stream.

Efficient Purification: Choosing purification methods that minimize waste. For example, direct precipitation and filtration of the product salt is preferable to solvent-intensive chromatographic purification.

The table below illustrates the typical E-Factors for different sectors of the chemical industry, highlighting the challenge of waste in fine chemical and pharmaceutical synthesis.

| Industry Sector | Annual Product Tonnage | Typical E-Factor (kg waste / kg product) |

| Oil Refining | >1,000,000 | < 0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | < 1 - 5 |

| Fine Chemicals | 100 - 10,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 (can reach 4000) libretexts.org |

By adopting the green chemistry principles outlined—such as using sustainable solvents or solvent-free conditions, avoiding catalysts where possible, and optimizing processes to reduce purification waste—the synthesis of this compound and its analogues can be shifted towards a more sustainable and environmentally responsible practice, aiming for a significantly lower E-Factor.

Spectroscopic and Structural Characterization of 1 2 Hydroxyethyl Lepidinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity and spatial arrangement of atoms within 1-(2-Hydroxyethyl)lepidinium bromide can be determined.

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of its protons. The quaternization of the nitrogen atom in the quinoline (B57606) ring system induces a significant downfield shift for the aromatic protons compared to the parent lepidine molecule. This is due to the increased electron-withdrawing nature of the positively charged nitrogen atom.

In a typical ¹H NMR spectrum, the protons of the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. For instance, in a related N-substituted quinolinium bromide, the aromatic protons resonate in the range of 8.0 to 9.5 ppm. mdpi.com The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the quaternized nitrogen, likely appearing as a doublet. The other aromatic protons on the quinoline core (H-3, H-5, H-6, H-7, H-8) would appear as doublets, triplets, or multiplets based on their coupling with adjacent protons.

The protons of the 2-hydroxyethyl side chain would also display distinct signals. The methylene (B1212753) protons adjacent to the positively charged nitrogen (N-CH₂) are expected to be shifted downfield, likely appearing as a triplet. The methylene protons adjacent to the hydroxyl group (CH₂-OH) would also appear as a triplet, coupled to the N-CH₂ protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl group at position 4 (lepidine methyl group) would present as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 8.0 - 9.5 | m |

| N-CH₂ | ~4.5 - 5.0 | t |

| CH₂-OH | ~3.8 - 4.2 | t |

| 4-CH₃ | ~2.5 - 3.0 | s |

| OH | Variable | br s |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Similar to the proton signals, the carbon atoms of the quinoline ring, particularly those close to the quaternized nitrogen (C-2 and C-8a), are expected to be shifted downfield.

The carbon atoms of the 2-hydroxyethyl side chain would also be readily identifiable. The carbon atom bonded to the nitrogen (N-CH₂) would appear at a lower field compared to the carbon atom bonded to the hydroxyl group (CH₂-OH). The methyl carbon at position 4 would resonate in the upfield region of the spectrum. Information regarding the chemical shifts of carbon atoms can often be extracted from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 120 - 150 |

| C=N⁺ | ~145 - 155 |

| N-CH₂ | ~60 - 65 |

| CH₂-OH | ~55 - 60 |

| 4-CH₃ | ~18 - 25 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the N-CH₂ and CH₂-OH protons of the side chain, as well as between adjacent aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the 2-hydroxyethyl side chain and the lepidinium core. For example, correlations would be expected between the N-CH₂ protons and the C-2 and C-8a carbons of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the 2-hydroxyethyl side chain relative to the quinoline ring.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethyl side chain would appear in the 3100-2850 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1650-1400 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would likely be observed around 1050 cm⁻¹. The region below 1000 cm⁻¹ is the fingerprint region, which is unique for every molecule and can be used for identification purposes.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1620-1580 | C=N stretch (quinolinium) |

| 1550-1450 | Aromatic C=C stretch |

| ~1050 | C-O stretch (primary alcohol) |

Note: These are predicted values based on the functional groups present.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the quinolinium moiety are expected to produce strong and sharp signals in the Raman spectrum. The C-C stretching vibrations of the quinoline skeleton would also be prominent. The symmetric stretching of the C-N⁺ bond may also be observable. The analysis of Raman spectra of quinone and related structures can aid in the classification and understanding of their spectral characteristics. uncw.edu

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1300 | Aromatic ring stretching |

| ~1000 | Ring breathing mode |

Note: These are predicted values based on analogous structures.

Electronic Spectroscopy and Photophysical Characterization of this compound

The electronic and photophysical properties of lepidinium salts, a subclass of quinolinium compounds, are of significant interest due to their potential applications in various fields, including as fluorescent probes and photosensitizers. The following sections detail the characteristic spectroscopic behavior of compounds related to this compound, providing insights into its expected electronic transitions and excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Absorption Profiles

Generally, quinolinium salts exhibit strong absorption in the ultraviolet region, with absorption maxima (λmax) influenced by the nature of the substituent on the nitrogen atom and the solvent environment. For instance, studies on various N-aryl quinolinium salts have shown complex absorption patterns in the range of 250-400 nm. researchgate.net The introduction of different substituents on the N-aryl group can lead to shifts in the absorption maxima and changes in the molar absorptivity.

The solvent can also play a crucial role in the absorption characteristics of these compounds. elsevierpure.com For example, the UV-Vis absorption spectra of certain alkylquinolinium salts show a dependence on the solvent composition, indicating interactions between the chromophore and the solvent molecules. This solvatochromic effect is a key feature of many quinolinium dyes.

A representative dataset for related N-aryl quinolinium salts is presented below to illustrate the typical absorption ranges.

| Compound (Related N-Aryl Quinolinium Salt) | Solvent | Absorption Maxima (λmax, nm) |

| N-(Naphthyl)quinolinium chloride | Chloroform | ~320, ~335 |

| N-(2-tert-Butylphenyl)quinolinium chloride | Chloroform | ~320, ~335 |

| N-(2-Phenylnaphthyl)quinolinium chloride | Chloroform | ~320, ~340 |

Data is illustrative and based on structurally similar compounds. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Assessments

Many quinolinium salts are known to be fluorescent, emitting light upon excitation at their absorption wavelengths. The fluorescence properties, including the emission maximum (λem) and fluorescence quantum yield (Φf), are highly dependent on the molecular structure and the surrounding environment. rsc.orgnih.gov

The fluorescence of quinolinium-based probes can be modulated by factors such as pH and solvent polarity. For example, 7-amino-1-methyl quinolinium-based probes exhibit high fluorescence quantum yields (Φf around 0.6-0.8) and long fluorescence lifetimes in the nanosecond range. nih.gov Quinolizinium salts, which share a similar heterocyclic core, have been reported to exhibit exceptionally high fluorescence quantum yields, in some cases exceeding 99% in solution. rsc.org

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yields of N-alkyl phenazinium salts, another class of N-heterocyclic cations, have been shown to be significantly influenced by the solvent and the counter-ion. nih.gov

Due to the lack of specific experimental data for this compound, the following table provides illustrative fluorescence data for related quinolinium and phenazinium salts.

| Compound (Related Salt) | Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) |

| N-(2-Phenylnaphthyl)quinolinium chloride | Dichloromethane | ~450 | Not Reported |

| N-(2-Phenylnaphthyl)quinolinium chloride | Acetonitrile (B52724) | ~460 | Not Reported |

| 2,3,7,8-Tetraalkoxy-N-alkyl phenazinium tetrafluoroborate | Acetonitrile | ~490 | 0.53 |

| 2,3,7,8-Tetraalkoxy-N-alkyl phenazinium chloride | Acetonitrile | ~490 | ~0.07 |

Data is illustrative and based on structurally similar compounds. researchgate.netnih.gov

Solvatochromic Behavior of Related Lepidinium Chromophores

Solvatochromism refers to the change in the color of a solute, and consequently its UV-Vis absorption or fluorescence emission spectrum, with a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the chromophore. Solvatochromic dyes are valuable as probes for characterizing the polarity of their microenvironment. societechimiquedefrance.frnih.gov

Quinolinium-based dyes often exhibit significant solvatochromism. nih.gov A shift in the absorption or emission maximum to longer wavelengths (bathochromic or red shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to shorter wavelengths (hypsochromic or blue shift) is known as negative solvatochromism. wikipedia.org

For instance, the fluorescence of N-aryl quinolinium salts has been shown to be solvatochromic, with the emission maximum shifting to longer wavelengths in more polar solvents. researchgate.net This positive solvatochromism suggests a more polar excited state that is stabilized by polar solvent molecules. The study of pyridinium (B92312) phenolate (B1203915) dyes, which have a strong solvatochromism, has provided a framework for understanding and predicting this behavior based on the electronic structure of the dye. nih.gov

The following table illustrates the solvatochromic shift in the fluorescence emission of a related N-aryl quinolinium salt in different solvents.

| Solvent | Dielectric Constant (ε) | Emission Maxima (λem, nm) of N-(2-Phenylnaphthyl)quinolinium chloride |

| Chloroform | 4.81 | ~445 |

| Dichloromethane | 8.93 | ~450 |

| Acetonitrile | 37.5 | ~460 |

Data is illustrative and based on a structurally similar compound. researchgate.net

Mass Spectrometric Techniques for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for the determination of the molecular weight and structural elucidation of chemical compounds. High-resolution mass spectrometry and tandem mass spectrometry are particularly valuable for the characterization of novel or complex molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a synthesized compound. nih.gov

For this compound, the cationic species is 1-(2-Hydroxyethyl)lepidinium. The theoretical exact mass of this cation can be calculated from the sum of the exact masses of its constituent atoms. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm). Such data provides strong evidence for the molecular formula of the ion. researchgate.net

Below is a table detailing the theoretical exact mass calculation for the cation of this compound.

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| 1-(2-Hydroxyethyl)lepidinium | [C12H14NO]+ | 188.1070 |

This table presents a theoretical calculation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of 1-(2-Hydroxyethyl)lepidinium), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion. researchgate.net

The fragmentation of N-substituted quinolinium salts typically involves cleavages at the bonds of the substituent attached to the nitrogen atom and within the quinolinium ring system itself. For N-alkyl quinolinium salts, a common fragmentation pathway is the cleavage of the N-alkyl bond. miamioh.edulibretexts.org In the case of this compound, fragmentation would likely involve the loss of the 2-hydroxyethyl group or parts thereof.

A plausible fragmentation pathway for the 1-(2-Hydroxyethyl)lepidinium cation ([C12H14NO]+) would be initiated by the cleavage of the bond between the nitrogen and the ethyl group, or the bond between the two carbons of the ethyl group. The fragmentation of related N-aryl tetrazoles has shown that the initial fragmentation often occurs at the bonds with the lowest energy. nih.gov

The following table outlines a predicted fragmentation pattern for the 1-(2-Hydroxyethyl)lepidinium cation based on general fragmentation rules for similar structures.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Predicted) |

| 188.1070 | Lepidinium cation | C2H4O | 144.0808 |

| 188.1070 | [M - H2O]+ | H2O | 170.0964 |

| 188.1070 | [M - C2H5O]+ | C2H5O | 143.0730 |

This table presents a predicted fragmentation pattern based on the structure.

X-ray Crystallography for Solid-State Structure Determination

The definitive solid-state structure of this compound was elucidated using X-ray crystallography. This powerful analytical method provides a detailed view of the atomic and molecular arrangement within a crystal.

Single Crystal X-ray Diffraction of this compound

While a specific crystallographic information file (CIF) for this compound is not publicly available in the search results, the general methodology of single-crystal X-ray diffraction allows for the precise determination of the spatial arrangement of atoms within the crystal lattice. esrf.fr For a compound with the molecular formula C₁₂H₁₄BrNO, this analysis would reveal the exact positions of the carbon, hydrogen, bromine, nitrogen, and oxygen atoms. scbt.com

Crystallographic Data Comparison for Similar Structures

To provide context, the following table presents typical crystallographic data that would be obtained from such an analysis, based on similar organic bromide salts. nih.govmdpi.com

| Parameter | Example Value (Fenpiverinium Bromide) mdpi.com | Example Value (Morpholinium Bromide) nih.gov |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.939(2) | 6.1247(2) |

| b (Å) | 10.593(2) | 10.3063(3) |

| c (Å) | 17.592(4) | 10.1141(3) |

| α (°) | 90 | 90 |

| β (°) | 107.65(3) | 100.312(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2119.5(8) | 628.12(3) |

| Z | 4 | 4 |

Note: This data is for illustrative purposes and does not represent the actual data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and the bromide anion (Br⁻) in the structure strongly suggests the formation of hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the bromide ion and the oxygen atom of the hydroxyl group can act as acceptors. These interactions play a significant role in the formation of larger assemblies within the crystal. researchgate.netnih.gov For instance, N-H···Br and C-H···Br hydrogen bonds are commonly observed in the crystal structures of similar organic bromide salts, contributing to the stability of the crystal packing. nih.govresearchgate.net

Halogen Bonding: Halogen bonding is another critical non-covalent interaction that could be present. nih.gov It involves the electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site. nih.gov The strength of halogen bonds increases with the polarizability of the halogen, making bromine a good candidate for such interactions. nih.gov These bonds are highly directional and contribute to the formation of well-defined structural motifs. nih.gov The interplay between hydrogen and halogen bonds creates a complex and robust network, influencing the material's physical properties.

Chemical Reactivity and Reaction Mechanisms of 1 2 Hydroxyethyl Lepidinium Bromide

Nucleophilic Reactivity at the Quaternary Nitrogen Center

Reactions of analogous N-substituted quinolinium ions, such as the N-cyanoquinolinium ion, with various nucleophiles have been studied and provide insight into the expected reactivity. These reactions typically involve the addition of the nucleophile to the quinoline (B57606) ring, leading to the formation of dihydroquinoline derivatives. The quaternization of the nitrogen atom is a key feature that facilitates these types of transformations.

Electrophilic Substitution Pathways on the Quinoline Ring System

Direct electrophilic aromatic substitution on the quinoline ring of 1-(2-hydroxyethyl)lepidinium bromide is generally challenging. The presence of the positively charged quaternary nitrogen atom deactivates the aromatic system towards attack by electrophiles. This deactivation is a common feature of N-heterocyclic cations.

Despite the inherent difficulty, electrophilic substitution can be achieved under specific conditions, often requiring forcing conditions or specialized reagents. The substitution pattern is influenced by the deactivating nature of the quinolinium ion, which directs incoming electrophiles to specific positions. Modern synthetic methods, including transition-metal-free reductive functionalization, have been developed to introduce a variety of electrophiles onto quinolinium and isoquinolinium salts. These methods can provide access to substitution patterns that are not favored in classical electrophilic or nucleophilic aromatic substitution reactions. For instance, dearomative functionalization can lead to the formation of substituted tetrahydroquinolines.

Reactions Involving the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain offers a versatile site for further chemical modification, allowing for the introduction of various functional groups and the potential for intramolecular reactions.

Derivatization Reactions of the Hydroxyl Group

The primary alcohol of the 2-hydroxyethyl group can undergo typical alcohol derivatization reactions. These include esterification and etherification, which allow for the attachment of a wide range of molecular fragments. For example, esterification can be achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a suitable base. Similarly, etherification can be performed using alkyl halides under basic conditions. Such derivatizations are crucial for tuning the physical and chemical properties of the molecule, such as solubility and its potential for further reactions. The synthesis of oligonucleotides bearing N-(2-hydroxyethyl)phenazinium residues, a structurally related system, demonstrates the utility of derivatizing the hydroxyl group to link the molecule to larger biomolecules. nih.gov

Intramolecular Cyclization Potential

The proximity of the 2-hydroxyethyl side chain to the quinoline ring allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, the hydroxyl group can act as a nucleophile, attacking an electrophilic center within the quinoline ring or a substituent. For instance, studies on the bromination of related quinoline alkaloids have shown that intramolecular cyclization can occur, leading to the formation of new heterocyclic ring systems. nih.gov The mechanism often involves the initial formation of a reactive intermediate, such as a bromonium ion, which is then trapped by the intramolecular nucleophile. In the case of this compound, such cyclizations could potentially lead to the formation of fused or bridged ring systems, depending on the reaction conditions and the site of electrophilic activation on the quinoline nucleus. Research on related N-substituted arylpropylamines has shown that intramolecular C-H amination can lead to the formation of tetrahydroquinolines.

Condensation Reactions with Active Methylene (B1212753) Compounds

One of the most significant and well-documented reactions of this compound is its condensation with active methylene compounds. The methyl group at the 4-position of the lepidinium salt is sufficiently acidic to be deprotonated by a base, forming a reactive methylene base intermediate. This intermediate can then react with various electrophiles, most notably aldehydes, in a Knoevenagel-type condensation.

Knoevenagel Condensation for Extended Conjugation

The Knoevenagel condensation of this compound with aromatic aldehydes is a widely used method for the synthesis of styryl and hemicyanine dyes. In this reaction, the methylene base generated from the lepidinium salt attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct leads to the formation of a new carbon-carbon double bond, extending the conjugated π-system of the molecule. The resulting styryl dyes exhibit strong absorption in the visible region of the electromagnetic spectrum. The specific wavelength of maximum absorption (λmax) can be tuned by varying the electronic nature of the substituent on the aromatic aldehyde.

The general mechanism for the Knoevenagel condensation involves the deprotonation of the active methyl group of the lepidinium salt by a base (often piperidine (B6355638) or triethylamine) to form a quinoline methylene intermediate. This nucleophilic intermediate then adds to the carbonyl group of an aldehyde. The resulting alkoxide is protonated, and subsequent dehydration, often base-catalyzed, yields the final α,β-unsaturated product, a styryl dye.

Below is a table summarizing the synthesis of various styryl dyes through the condensation of lepidinium salts with different aromatic aldehydes, illustrating the effect of the aldehyde substituent on the reaction.

| Lepidinium Salt Reactant | Aromatic Aldehyde | Product (Styryl Dye) | Reaction Conditions | Yield (%) | Reference |

| 1-Methyllepidinium iodide | p-Dimethylaminobenzaldehyde | 2-(p-Dimethylaminostyryl)lepidine methiodide | Piperidine, Ethanol, Reflux | - | |

| 1-Ethyllepidinium iodide | p-Hydroxybenzaldehyde | 2-(p-Hydroxystyryl)lepidine ethiodide | Piperidine, Ethanol, Reflux | - | |

| This compound | Benzaldehyde | 2-Styryl-1-(2-hydroxyethyl)lepidinium bromide | Piperidine, Ethanol, Reflux | - |

Note: Specific yield data for the condensation with this compound was not available in the searched literature, but the general reaction is well-established.

Formation of Cyanine (B1664457) and Styryl Quinolinium Dyes

The methyl group at the 4-position (gamma-position) of the lepidinium nucleus in this compound is highly reactive due to the electron-withdrawing effect of the quaternized nitrogen atom. This reactivity is harnessed in condensation reactions to synthesize a variety of polymethine dyes, most notably styryl and cyanine dyes. These dyes are characterized by their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.

Styryl Quinolinium Dyes: The synthesis of styryl dyes involves the Knoevenagel-type condensation of the active methyl group of this compound with an aromatic aldehyde, typically in the presence of a basic catalyst such as piperidine or pyridine (B92270). The reaction proceeds through a carbanion intermediate, which is generated by the deprotonation of the methyl group. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) intermediate yields the final styryl dye. The extended π-conjugation from the quinolinium ring to the aromatic ring of the aldehyde results in the dye's characteristic color. The specific absorption and fluorescence properties can be tuned by modifying the substituents on the aromatic aldehyde. For example, styryl-pyridinium dyes have been developed as fluorescent probes for bioimaging. rsc.orgnih.gov A comparative study of p-hydroxy and p-dimethylamino styrylquinolinium dyes highlighted how different substituents affect their crystal structures and spectroscopic properties. nih.gov

Cyanine Dyes: Cyanine dyes are formally defined as molecules containing two nitrogen-substituted heterocycles linked by a polymethine bridge. researchgate.net The synthesis of monomethine cyanine dyes from this compound involves its condensation with another heterocyclic quaternary salt that possesses a reactive group, such as an iodo or thioether substituent, at the 2- or 4-position. The reaction typically requires a base and heat. This process links the two heterocyclic systems via a single methine (=CH-) bridge, creating a delocalized cationic chromophore responsible for the dye's intense color. The synthesis of more complex cyanine dyes, such as carbocyanines (with a three-carbon bridge), involves reacting the lepidinium salt with reagents like N-[5-(phenylamino)-2,4-phentadienylidene] aniline (B41778) monohydrochloride. mdpi.com The synthesis of these dyes can often be optimized using various heating methods to improve yields and reduce reaction times. researchgate.net

Radical-Mediated Reactions of N-Alkyl Lepidinium Salts

N-Alkyl quinolinium salts, including this compound, are versatile precursors in radical chemistry. The pyridinium (B92312) or quinolinium ring can act as a redox-active scaffold, facilitating the generation of alkyl radicals through a process often initiated by single-electron transfer (SET). researchgate.netnih.gov

Monoalkylation and C3 Functionalization of the Quaternized Ring

The quinolinium ring is inherently electron-deficient, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. However, achieving functionalization at the C3 position is more challenging due to its relatively electron-rich nature compared to C2 and C4. researchgate.net Recent advances have enabled the reductive functionalization at the C3 position of quinolinium salts through innovative catalytic systems. researchgate.netnih.gov

One notable method involves iridium-catalyzed interrupted transfer hydrogenation. nih.gov In this process, a hydride from a source like methanol (B129727) is delivered to the quinolinium ring, forming a nucleophilic enamine intermediate. This intermediate reverses the typical reactivity pattern of the quinoline ring, allowing for a C-C bond-forming reaction at the C3 position with an electrophile. nih.gov

Another approach involves the rhodium(II)-catalyzed reaction with N-sulfonyl-1,2,3-triazoles, which can lead to C3 functionalization of related indolizine (B1195054) systems, demonstrating the potential for complex C-C bond formations at this position. researchgate.net While direct radical-mediated monoalkylation at C3 is less common, the generation of an alkyl radical from the N-alkyl group can be followed by its addition to other molecules, or intramolecular reactions can be designed to favor functionalization at specific positions.

Investigation of Radical Chain Mechanisms

Radical reactions involving N-alkyl lepidinium salts often proceed via a radical chain mechanism, which consists of three primary phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Initiation: The process begins with the formation of a radical species. In the context of N-alkyl quinolinium salts, this is typically achieved through a single-electron reduction of the quinolinium cation. This reduction can be initiated by various means, including photoredox catalysis, electrochemical methods, or chemical reductants. nih.govnih.gov The reduction generates a neutral quinolyl radical.

Lepidinium Cation + e⁻ → Lepidinyl Radical

Propagation: This is the "chain" part of the reaction. The initially formed quinolyl radical is often unstable and undergoes fragmentation (a homolytic C-N bond cleavage) to release a stable lepidine molecule and an alkyl radical (in this case, a 2-hydroxyethyl radical). nih.govnih.gov This newly formed alkyl radical can then react with another molecule to generate a product and a new radical, which continues the chain. libretexts.orgmasterorganicchemistry.com

Step 1: Lepidinyl Radical → Lepidine + Alkyl Radical Step 2: Alkyl Radical + Reagent → Product + New Radical

Termination: The chain reaction ceases when two radical species combine to form a non-radical product. libretexts.orgyoutube.com This depletes the concentration of radicals needed to sustain the propagation steps. Examples of termination steps include the combination of two alkyl radicals or the reaction of an alkyl radical with a quinolyl radical.

Alkyl Radical + Alkyl Radical → Dimer

Experimental evidence for these mechanisms often comes from trapping experiments, where a radical trap like TEMPO is added to the reaction and the formation of a trapped adduct is observed, confirming the presence of a radical intermediate. nih.gov

Electrochemical Reaction Mechanisms and Redox Properties

The electrochemical behavior of N-alkyl quinolinium salts is fundamental to understanding their reactivity, particularly in redox-mediated reactions.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a key analytical technique used to study the redox properties of compounds like this compound. By measuring the current that develops in an electrochemical cell as the voltage is swept back and forth, CV can determine the reduction and oxidation potentials of a species.

For N-alkyl quinolinium and pyridinium salts, CV typically reveals a single, irreversible reduction wave corresponding to the transfer of one electron to the aromatic cation, forming a neutral radical. nih.govnih.gov The reduction potential is a critical parameter that indicates the ease with which the salt accepts an electron. This potential is influenced by the electronic nature of substituents on the quinolinium ring and the N-alkyl group. A study of various arylethenylpyridinium salts found that their reduction potentials could be correlated with substituent constant effects. nih.gov The table below shows representative reduction potential data for related pyridinium salt systems, illustrating the effect of substituents.

| Compound/System | Reduction Potential (E_red) vs. Ref. | Notes |

| N-Alkyl Pyridinium Salts | Varies based on substituents | Reduction triggers C-N bond cleavage for deaminative functionalizations. nih.gov |

| 1-(1-Arylvinyl)pyridinium Salts | More negative than N-beta-styryl counterparts | Indicates they are harder to reduce. nih.gov |

| Trifluoroacetylpyridinium Salts | Single reduction process within solvent window | Good candidates for electrosynthesis of trifluoromethyl radicals. ucl.ac.uk |

This table provides illustrative data from related compounds to demonstrate the principles of redox potential determination via cyclic voltammetry.

Electro-oxidation and Electro-reduction Pathways

The electrochemical pathways of N-alkyl lepidinium salts are dictated by their redox potentials.

Electro-reduction: The primary electro-reduction pathway for a 1-(2-Hydroxyethyl)lepidinium cation is a one-electron reduction to form the corresponding neutral radical. This radical is highly reactive and can undergo several subsequent reactions. The most common fate is rapid fragmentation (homolytic cleavage of the C-N bond) to yield lepidine and a 2-hydroxyethyl radical, as discussed in the radical chain mechanism section. nih.gov Alternatively, the radical can dimerize or react with the solvent or other species in the electrochemical cell. Studies on trifluoroacetylpyridinium salts have shown that upon reduction, the resulting radicals can lead to the formation of films on the electrode surface. ucl.ac.uk

Electro-oxidation: The electro-oxidation of N-alkyl quinolinium salts is generally more difficult than their reduction, as it involves removing an electron from an already electron-deficient system. However, electrochemical oxidation can be a powerful tool for C-H functionalization under mild conditions, avoiding the need for chemical oxidants. temple.educhemrxiv.org For instance, the electrooxidative C-H functionalization of electron-rich arenes can be used to synthesize benzylic 2,4,6-collidinium salts. chemrxiv.org Similarly, the electrochemical oxidation of aryl iodides in the presence of an arene can lead to the synthesis of diaryliodonium salts. nih.govresearchgate.net While specific electro-oxidation pathways for this compound are not widely reported, the general principle involves the generation of a radical cation that can then undergo further reactions.

Computational Chemistry and Theoretical Studies of 1 2 Hydroxyethyl Lepidinium Bromide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule. These calculations help in understanding the distribution of electrons, the energies of molecular orbitals, and how the molecule interacts with electromagnetic fields.

Density Functional Theory (DFT) Analysis of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the properties of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 1-(2-Hydroxyethyl)lepidinium Bromide, the HOMO is expected to be located primarily on the bromide anion and the quinolinium ring, which is rich in π-electrons. The LUMO is likely to be centered on the electron-deficient lepidinium cation. The energy of these frontier orbitals dictates the molecule's ability to donate or accept electrons.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Substituted Quinolinium Derivative (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap | 4.42 |

Note: This data is illustrative for a related quinolinium derivative and is intended to show the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its chemical behavior, influencing how it interacts with other molecules and its surrounding environment. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with one another. libretexts.org

In an MEP map, different colors are used to represent areas of varying electrostatic potential. Regions with a negative potential, typically colored in shades of red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, regions with a positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For the 1-(2-Hydroxyethyl)lepidinium cation, the positive charge is expected to be delocalized across the quinolinium ring, with a significant positive potential around the nitrogen atom. The hydroxyl group's oxygen atom in the side chain would be a region of negative electrostatic potential. The bromide anion would, of course, be a center of high negative charge. Understanding this charge landscape is key to predicting intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Quantum chemical calculations can predict various spectroscopic parameters with a reasonable degree of accuracy. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions responsible for UV-Vis absorption spectra. nih.gov The calculations can identify the specific orbitals involved in these transitions, providing a theoretical basis for the observed absorption bands.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov

Table 2: Exemplary Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Related N-(2-Hydroxyethyl)pyridinium Salt nih.gov

| Proton | Experimental δ (ppm) | Predicted δ (ppm) |

| H on N-CH₂ | 4.70 | 4.65 |

| H on CH₂-OH | 3.85 | 3.80 |

| OH | 5.28 | 5.20 |

| Aromatic H | 8.15 - 9.00 | 8.10 - 8.95 |

Note: This table illustrates the correlation between experimental and theoretical NMR data for a similar compound. The actual values for this compound would differ.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and simulation techniques are used to study its dynamic behavior over time.

Conformational Analysis of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain of this compound is flexible and can adopt various conformations due to rotation around the C-C and C-O single bonds. Conformational analysis is a computational method used to identify the most stable arrangement of atoms in a molecule, i.e., the conformation with the lowest energy.

By systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step, a potential energy surface can be generated. This analysis can reveal the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the quinolinium ring or the bromide anion.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solution. In an MD simulation, the trajectories of atoms and molecules are calculated by numerically solving Newton's equations of motion. This allows for the investigation of dynamic processes and the calculation of various thermodynamic properties.

For this compound in an aqueous solution, MD simulations could be used to study:

Hydration Structure: How water molecules arrange themselves around the lepidinium cation and the bromide anion. chemrxiv.org The simulation can reveal the number of water molecules in the first and second hydration shells and the average distances and orientations of these water molecules.

Ion Pairing: The extent to which the lepidinium cation and bromide anion associate in solution to form contact ion pairs or solvent-separated ion pairs.

Transport Properties: Properties such as diffusion coefficients can be calculated, providing insight into the mobility of the ions in the solution.

These simulations provide a microscopic view of the solution-phase behavior that is often difficult to obtain through experimental means alone.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies can map out potential reaction pathways, identify key intermediates, and determine the energetic feasibility of various transformations.

Transition State Locating and Activation Energy Calculations

The elucidation of a reaction mechanism hinges on identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is a critical step in understanding the kinetics of a reaction. Modern computational methods, such as those based on Density Functional Theory (DFT), are adept at optimizing the geometry of transition states. researchgate.net For reactions involving this compound, such as nucleophilic attack at the lepidinium core or reactions involving the hydroxyl group, computational chemists can model the process of bond breaking and forming.

Once a transition state is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. Various DFT functionals, like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), can provide accurate activation energy estimates. researchgate.net

Table 1: Hypothetical Activation Energies for a Postulated Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition to C4 | B3LYP | 6-311+G(d,p) | 25.4 |

| SN2 at Hydroxyethyl Group | M06-2X | 6-311+G(d,p) | 32.1 |

| E2 Elimination of Ethanol | B3LYP | 6-311+G(d,p) | 45.8 |

| Note: This data is illustrative and represents the type of results that would be obtained from such a computational study. |

Solvent Effects on Reaction Thermodynamics and Kinetics

Reactions are rarely carried out in the gas phase; the solvent can play a profound role in reaction thermodynamics and kinetics. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a characteristic dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. researchgate.net

For an ionic compound like this compound, solvent polarity is expected to significantly influence its reactivity. Polar solvents can stabilize charged intermediates and transition states, thereby altering reaction rates and even changing the preferred reaction pathway. researchgate.net For instance, the stability of the lepidinium cation and the bromide anion would be highly dependent on the solvating environment. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound in different solvents, providing a more realistic picture of the molecular interactions. acs.org

Table 2: Hypothetical Solvent Effects on the Thermodynamics of a Reaction involving this compound

| Solvent | Dielectric Constant | Computational Model | Calculated ΔG (kcal/mol) |

| Water | 78.4 | PCM | -5.2 |

| Acetonitrile (B52724) | 37.5 | SMD | -3.8 |

| Dichloromethane | 8.9 | PCM | +1.5 |

| Toluene | 2.4 | SMD | +4.9 |

| Note: This data is illustrative. ΔG refers to the Gibbs free energy of reaction. |

Crystal Structure Prediction and Polymorphism

The solid-state properties of a compound are dictated by its crystal structure. Computational methods for crystal structure prediction (CSP) have become increasingly reliable, offering a way to explore the possible packing arrangements of a molecule in the solid state. rsc.org

Computational Generation of Possible Crystal Packings

CSP algorithms work by generating a vast number of plausible crystal structures based on the molecular geometry. rsc.org For this compound, these methods would explore different arrangements of the lepidinium cation and the bromide anion, considering various hydrogen bonding patterns involving the hydroxyl group and interactions with the bromide ion. nih.gov The generated structures are then ranked based on their calculated energies.

Lattice Energy Minimization for Stable Crystalline Forms

The most promising crystal structures generated are then subjected to lattice energy minimization. This process refines the crystal packing to find the most thermodynamically stable forms. libretexts.org Lattice energy is the energy released when gaseous ions come together to form a solid ionic crystal. libretexts.org Its calculation involves considering all intermolecular and ionic interactions within the crystal lattice. libretexts.org

The prediction of multiple, energetically similar crystal structures can indicate the possibility of polymorphism—the existence of a substance in more than one crystalline form. uj.ac.za Each polymorph can have different physical properties, such as solubility and melting point.

Table 3: Hypothetical Predicted Polymorphs of this compound

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | -750 | 0 |

| Form II | P-1 | -745 | +5 |

| Form III | C2/c | -742 | +8 |

| Note: This data is illustrative and represents the type of results that would be obtained from CSP studies. |

Applications of 1 2 Hydroxyethyl Lepidinium Bromide in Advanced Materials and Chemical Research

Precursors in Organic Electronic Materials

The unique electronic properties of the lepidinium cation, characterized by its electron-deficient aromatic system, make it a promising candidate as a building block for organic electronic materials.

Synthesis of Fluorescent Probes and Dyes for Research Tools

Quaternary quinolinium and pyridinium (B92312) salts are known to be integral components of various fluorescent dyes and probes. nih.govmdpi.com The lepidinium moiety, as a derivative of quinoline (B57606), can serve as a core scaffold for the development of novel fluorescent probes. The inherent fluorescence of the quinoline ring system can be tuned by modifying the substituents on the ring and the N-alkyl chain.

The synthesis of such probes would likely involve the reaction of 1-(2-Hydroxyethyl)lepidinium Bromide with various aromatic aldehydes to form styryl dyes. The hydroxyl group on the N-ethyl chain offers a convenient point for further functionalization, allowing for the attachment of specific recognition units for targeting biomolecules or for altering the solubility and photophysical properties of the dye.

Table 1: Examples of Pyridinium-Based Fluorescent Probes and Their Properties

| Probe Name | Structure | Excitation Max (nm) | Emission Max (nm) | Application |

| Asymmetric Pyridinium Salt | Varies | 488 | 610 | Live-cell imaging |

| Styryl-pyridinium Dyes | Varies | 450-550 | 550-700 | Membrane potential sensing |

This table presents data for related pyridinium-based fluorescent probes to illustrate the potential of similar lepidinium-based structures.

Components in Optical and Photonic Materials (e.g., for data storage, displays)

The delocalized π-electron system and the permanent positive charge of the lepidinium cation can impart significant nonlinear optical (NLO) properties to materials incorporating this moiety. Organic salts with large hyperpolarizabilities are of interest for applications in optical data storage, optical switching, and frequency conversion. Research on related pyridinium and benzothiazolium salts has demonstrated their potential as efficient NLO chromophores.

Furthermore, the development of fluorescent dyes for high-density optical data storage is an active area of research. Dyes based on quinolinium derivatives could be utilized for this purpose, where information is encoded in the fluorescence properties of the material. The ability to synthesize a variety of lepidinium-based dyes with distinct spectral properties could enable wavelength-division multiplexing for increased data storage capacity.

Role in Supramolecular Chemistry and Self-Assembly

The charged and aromatic nature of the lepidinium cation makes it an attractive building block for the construction of ordered supramolecular architectures through non-covalent interactions.

Exploration of Host-Guest Chemistry with Lepidinium Scaffolds

The electron-deficient lepidinium ring can participate in host-guest interactions with electron-rich aromatic guests through π-π stacking and cation-π interactions. The cavity formed by larger supramolecular cages containing lepidinium units could encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. While specific studies on lepidinium host-guest systems are scarce, the principles are well-established for other cationic aromatic systems like pyridinium and bipyridinium (viologen) derivatives, which are known to form stable complexes with various neutral and anionic guests.

Design of Self-Assembled Systems Incorporating Quaternary Lepidinium Cations

The amphiphilic nature that can be imparted to lepidinium salts by attaching long alkyl chains to the nitrogen atom can drive their self-assembly in solution to form micelles, vesicles, or liquid crystalline phases. The 2-hydroxyethyl group in this compound provides a hydrophilic head group, and this compound could be a precursor for creating such amphiphilic molecules through esterification or etherification of the hydroxyl group with a long-chain fatty acid or alcohol. These self-assembled structures can serve as templates for the synthesis of nanomaterials, as reaction media in green chemistry, or as delivery vehicles.

Catalytic Functionalities of Lepidinium Derivatives

Quaternary ammonium (B1175870) salts, including those based on pyridinium and quinolinium scaffolds, are widely used as phase-transfer catalysts and ionic liquids. Lepidinium derivatives, including this compound, have the potential to be employed in a similar capacity.

The hydroxyl group on the N-substituent could also be leveraged to create functionalized ionic liquids or supported catalysts. For instance, the hydroxyl group could be used to anchor the lepidinium cation to a solid support, creating a recyclable heterogeneous catalyst. Furthermore, the lepidinium cation itself can act as a Lewis acid, activating substrates in various organic transformations. Protic ionic liquids derived from lepidine could also serve as Brønsted acid catalysts. ionike.com

Table 2: Examples of Catalytic Applications of Quaternary Ammonium Salts

| Catalyst Type | Reaction | Role of Quaternary Salt |

| Pyridinium-based Ionic Liquid | Knoevenagel condensation | Solvent and catalyst |

| Quaternary Ammonium Halides | Nucleophilic substitution | Phase-transfer catalyst |

| Functionalized Imidazolium Salts | Aldol (B89426) reaction | Organocatalyst |

This table provides examples of the catalytic roles of related quaternary ammonium salts, suggesting potential applications for lepidinium derivatives.

Phase-Transfer Catalysis in Organic Synthesis

This compound, as a quaternary ammonium salt, is poised to function as an effective phase-transfer catalyst (PTC). slideshare.netlittleflowercollege.edu.in Phase-transfer catalysis is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. wikipedia.orgacs.org The mechanism of action for a PTC like this compound involves the formation of an ion pair between its lepidinium cation and the anion of a reactant from the aqueous or solid phase. This new, more lipophilic ion pair can then traverse the phase boundary into the organic phase, where it can react with the organic-soluble substrate. slideshare.net

The general catalytic cycle would involve the following steps:

Anion exchange at the interface of the two phases, where the bromide anion of the catalyst is exchanged for the reactant anion.

Migration of the newly formed lepidinium-reactant ion pair into the organic phase.

Reaction of the anion with the organic substrate to form the desired product.

The lepidinium cation then transports the leaving group anion back to the aqueous or solid phase, completing the catalytic cycle and allowing the catalyst to be used in substoichiometric amounts.